N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide consists of an adamantane core linked to a phenoxyphenyl group through a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with 3-phenoxybenzaldehyde. The reaction is carried out in ethanol under reflux conditions for about 1 hour . The reaction can be represented as follows:
Adamantane-1-carbohydrazide+3-Phenoxybenzaldehyde→N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with biological targets. The hydrazone linkage can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The phenoxyphenyl group can enhance the compound’s binding affinity to its molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide is unique due to the presence of the phenoxyphenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(24-13-18-9-19(14-24)11-20(10-18)15-24)26-25-16-17-5-4-8-22(12-17)28-21-6-2-1-3-7-21/h1-8,12,16,18-20H,9-11,13-15H2,(H,26,27)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGMNOOVHXLEGA-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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